Mercury(I) oxide

Description

Properties

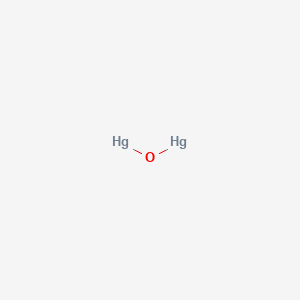

IUPAC Name |

oxomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWHYYKOEPRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgO | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | mercury(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042125 | |

| Record name | Mercuric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER. | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor) | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³ | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered | |

CAS No. |

21908-53-2 | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric oxide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021908532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury oxide (HgO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 932 °F (EPA, 1998), 500 °C (decomp) | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Properties of Mercury(I) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) oxide, also known as mercurous oxide, is an inorganic compound with the chemical formula Hg₂O. It is a fascinating yet challenging compound to study due to its inherent instability. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, with a focus on experimental protocols and quantitative data. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique mercury compound.

Synthesis of this compound

The synthesis of pure this compound is complicated by its tendency to disproportionate into Mercury(II) oxide (HgO) and elemental mercury (Hg). Historical methods for its preparation focus on the precipitation of a soluble Mercury(I) salt with an alkali hydroxide under carefully controlled conditions to minimize this decomposition.

Experimental Protocol: Precipitation Method

This protocol is based on the general principles described in the scientific literature for the preparation of this compound. Due to the compound's instability, successful synthesis requires careful control of reaction conditions and exclusion of light.

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Distilled water, recently boiled to remove dissolved oxygen and cooled

-

Ethanol

-

Diethyl ether

-

Amber-colored glassware

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a dilute aqueous solution of Mercury(I) nitrate. For example, dissolve 4 g of Hg₂(NO₃)₂·2H₂O in 100 mL of cold, recently boiled distilled water. A small amount of dilute nitric acid can be added to prevent hydrolysis of the Mercury(I) nitrate.

-

Prepare a dilute aqueous solution of potassium hydroxide or sodium hydroxide. The concentration should be approximately stoichiometric to the Mercury(I) nitrate solution.

-

-

Precipitation:

-

In an amber-colored beaker, and under subdued light, slowly add the alkali hydroxide solution to the stirred Mercury(I) nitrate solution.

-

A black or brownish-black precipitate of this compound will form. Avoid adding an excess of the alkali hydroxide, as this will promote the formation of yellow Mercury(II) oxide.

-

The reaction is: Hg₂²⁺(aq) + 2OH⁻(aq) → Hg₂O(s) + H₂O(l)

-

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate several times by decantation with cold, recently boiled distilled water until the washings are neutral.

-

Subsequently, wash the precipitate with ethanol and then with diethyl ether to facilitate drying.

-

-

Drying:

-

Dry the product in a vacuum desiccator over a suitable drying agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) in the complete absence of light.

-

Note: The resulting this compound should be stored in a tightly sealed, amber-colored container, away from light and heat, to minimize decomposition.

Properties of this compound

This compound is a dense, dark-colored powder. Its most significant chemical property is its instability.

Physical Properties

| Property | Value |

| Chemical Formula | Hg₂O |

| Molar Mass | 417.18 g/mol [1] |

| Appearance | Black or brownish-black powder[1] |

| Density | 9.8 g/cm³[1] |

| Solubility in Water | Insoluble[1] |

| Solubility in Acids | Reacts to form corresponding Mercury(I) salts |

Chemical Properties

Disproportionation:

The most critical chemical property of this compound is its spontaneous decomposition (disproportionation) into Mercury(II) oxide and elemental mercury.[2] This reaction is accelerated by light and heat.

Hg₂O(s) → HgO(s) + Hg(l)

This instability is the primary reason why pure this compound is difficult to isolate and store. In fact, some studies suggest that what is identified as this compound may be an intimate mixture of finely divided mercury and Mercury(II) oxide.[1]

Reaction with Acids:

This compound reacts with acids to form the corresponding Mercury(I) salts. For example, with hydrochloric acid, it forms Mercury(I) chloride (calomel):

Hg₂O(s) + 2HCl(aq) → Hg₂Cl₂(s) + H₂O(l)

Visualizing the Synthesis and Decomposition

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Disproportionation of this compound

Caption: Disproportionation of this compound.

Conclusion

This compound is a compound of significant chemical interest, primarily due to its unique stoichiometry and inherent instability. While the synthesis of pure this compound presents considerable challenges, the protocols and data outlined in this guide provide a foundational understanding for researchers. Further investigation into stabilizing this compound or utilizing its in-situ formation could open new avenues in mercury chemistry and its applications. The pronounced tendency to disproportionate remains the defining characteristic of this compound, a factor that must be at the forefront of any experimental design or handling procedure.

References

Unraveling the Elusive Crystal Structure of Mercurous Oxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the crystal structure of mercurous oxide (Hg₂O). Addressing the compound's inherent instability, this paper clarifies its structural nature and presents detailed crystallographic data for the mercurous ion, contextualized by the well-defined structures of mercuric oxide (HgO). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a precise understanding of mercury-oxygen compounds.

The Nature of Mercurous Oxide: An Unstable Entity

Mercurous oxide (Hg₂O) is a historically reported, black or brownish-black powder.[1] However, extensive studies have revealed that it is chemically unstable and readily disproportionates into metallic mercury (Hg) and mercuric oxide (HgO).[1] Modern crystallographic evidence for a stable, pure Hg₂O compound is absent from the literature. X-ray diffraction data of materials prepared by the addition of hydroxide to a mercurous nitrate solution indicate the product is an intimate mixture of Hg and HgO. Therefore, for the purposes of structural chemistry, "mercurous oxide" is best understood not as a distinct crystalline compound but as this composite material.

The Mercurous Ion (Hg₂²⁺): Structural Insights from a Stable Analogue

To understand the structural characteristics of the mercurous state in an oxygen-containing lattice, we turn to stable compounds incorporating the mercurous dimer, Hg₂²⁺. The crystal structure of mercury(I) sodium iodide, Hg₂O₂NaI, as refined by Aurivillius in 1964, provides the most relevant and precise data.[2] This compound features the characteristic dumbbell-shaped Hg₂²⁺ cation.

The Hg-Hg bond length in this structure is a key feature of the mercurous ion. The crystallographic data from the least-squares refinement of Hg₂O₂NaI are presented below.

Table 1: Crystallographic Data for Hg₂O₂NaI

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₂22 |

| Unit Cell Dimensions | a = 6.667 Å, c = 10.054 Å |

| Formula Units per Cell (Z) | 3 |

Data sourced from Aurivillius, K. (1964). Acta Chemica Scandinavica.[2]

Table 2: Atomic Coordinates for Hg₂O₂NaI

| Atom | Wyckoff Position | x | y | z |

| Hg | 6f | 0.3333 | 0 | 0.17 |

| O | 6i | 0.1521 | 0.3042 | 0 |

| Na | 3b | 0 | 0 | 0.5 |

| I | 3c | 0.5 | 0 | 0 |

Data sourced from Aurivillius, K. (1964). Acta Chemica Scandinavica.[2]

From these data, the interatomic distances can be calculated, revealing the geometry of the mercurous dimer and its coordination environment. The Hg-Hg bond length in mercurous compounds is typically in the range of 2.5-2.6 Å.

The Crystal Structure of Mercuric Oxide (HgO): The Stable Oxide

In contrast to the unstable mercurous oxide, mercuric oxide (HgO) is a stable, well-characterized compound. It exists in two common polymorphs at atmospheric pressure: a red hexagonal form and a yellow orthorhombic form known as montroydite.[3] The color difference is primarily due to particle size.[3]

Orthorhombic Mercuric Oxide (Montroydite)

The orthorhombic form of HgO has a crystal structure consisting of infinite, planar zigzag chains of -Hg-O- units.

Table 3: Crystallographic Data for Orthorhombic HgO (Montroydite)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 6.6129 Å, b = 5.5208 Å, c = 3.5219 Å |

| Formula Units per Cell (Z) | 4 |

Data sourced from Aurivillius, K. (1964). Acta Chemica Scandinavica.[2]

Table 4: Atomic Coordinates for Orthorhombic HgO

| Atom | Wyckoff Position | x | y | z |

| Hg | 4c | 0.115 | 0.25 | 0.245 |

| O | 4c | 0.365 | 0.25 | 0.585 |

Data sourced from Aurivillius, K. (1956). Acta Crystallographica.

Hexagonal Mercuric Oxide

The hexagonal polymorph of HgO is isostructural with cinnabar (HgS). It is also composed of helical chains of -Hg-O- atoms.

Table 5: Crystallographic Data for Hexagonal HgO

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P3₂21 |

| Unit Cell Dimensions | a = 3.577 Å, c = 8.681 Å |

| Formula Units per Cell (Z) | 3 |

Data sourced from various crystallographic databases.

Experimental Methodologies

The determination of the crystal structures of mercury compounds relies on a combination of synthesis of high-purity single crystals and their analysis by diffraction techniques.

Synthesis Protocols

-

Yellow Mercuric Oxide (Orthorhombic) : This polymorph is typically prepared by the precipitation of an aqueous solution of a Hg²⁺ salt (e.g., HgCl₂ or Hg(NO₃)₂) with an alkali hydroxide (e.g., NaOH or KOH) at room temperature.[3] The resulting fine precipitate is yellow.

-

Red Mercuric Oxide (Hexagonal) : The red form can be synthesized by heating mercury in oxygen at approximately 350 °C or by the pyrolysis of mercury(II) nitrate.[3] Slower precipitation from a hot aqueous solution can also yield the red, more crystalline form.

-

Single Crystal Growth (Hydrothermal Synthesis) : To obtain single crystals suitable for X-ray diffraction, hydrothermal synthesis is often employed. This method involves heating the mercury oxide precursors in a sealed vessel (autoclave) with water at high temperature and pressure. This process allows for the slow growth of well-ordered crystals. For example, single crystals of orthorhombic HgO have been prepared by hydrothermal crystallization at 310°C and 3000 bars.[2]

Structural Characterization

-

Single-Crystal X-ray Diffraction (SC-XRD) : This is the primary technique for determining the precise atomic arrangement in a crystal. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated. The positions and intensities of these reflections are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Neutron Powder Diffraction : Due to the high scattering cross-section of mercury for X-rays, which can make locating the lighter oxygen atoms difficult, neutron diffraction is a valuable complementary technique. Neutrons are scattered by the atomic nuclei, and their scattering lengths do not depend on the atomic number in a simple way. This allows for the precise localization of oxygen atoms in the presence of heavy mercury atoms. The data is typically collected from a powdered sample, and the structure is refined using the Rietveld method.

Logical Workflow for Structural Determination of Mercury Oxides

The following diagram illustrates the logical workflow for the characterization of mercury oxides, highlighting the different paths for the unstable mercurous oxide and the stable mercuric oxide.

Conclusion

The term "mercurous oxide" is a misnomer for a discrete, stable crystalline compound. It is, in fact, an unstable mixture of metallic mercury and mercuric oxide. The structural chemistry of the mercurous state is best understood by examining stable compounds containing the Hg₂²⁺ dimer, such as Hg₂O₂NaI. In contrast, mercuric oxide (HgO) is a stable compound with two well-characterized polymorphs, orthorhombic and hexagonal, whose structures have been determined with high precision using X-ray and neutron diffraction techniques. A clear understanding of these distinctions is crucial for researchers working with mercury compounds in various scientific and industrial applications.

References

Unraveling the Thermal Decomposition of Mercury(I) Oxide: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

The thermal decomposition of mercury(I) oxide (Hg₂O), a compound shrouded in some debate regarding its true nature, presents a complex yet crucial area of study in inorganic chemistry. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of Hg₂O, addressing the controversy surrounding its existence and detailing the proposed pathways of its breakdown under thermal stress. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the stability and reactivity of mercury compounds.

The Nature of this compound: A Point of Contention

Before delving into its thermal decomposition, it is essential to address the scientific debate surrounding the existence of this compound as a distinct, stable compound. Some sources, including the PubChem database, describe Hg₂O not as a true compound but as an "intimate mixture of metallic mercury and mercuric oxide (HgO)"[1]. X-ray diffraction studies on the precipitate formed from the reaction of a mercurous salt with a hydroxide have been interpreted as showing a mixture of Hg and HgO[1].

Conversely, a significant body of chemical literature and educational resources treats Hg₂O as a legitimate compound with a defined stoichiometry and characteristic reactions. For instance, its decomposition is represented by a balanced chemical equation in various sources, and its nomenclature, this compound, is well-established[2][3][4]. For the purpose of this guide, we will proceed by examining the thermal decomposition of the substance referred to as Hg₂O, while acknowledging the ongoing debate about its composition.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is generally understood to yield elemental mercury and oxygen gas. The most commonly cited balanced chemical equation for this reaction is:

2Hg₂O(s) → 4Hg(l) + O₂(g) [2][3]

This reaction signifies that upon heating, solid this compound breaks down into liquid metallic mercury and gaseous oxygen.

Reaction Pathway

The precise mechanism of this decomposition at an atomic level has not been extensively detailed in readily available literature, likely due to the compound's instability and the aforementioned debate about its nature. However, a plausible sequence of events can be inferred from the overall reaction. The process is initiated by the input of thermal energy, which weakens and ultimately cleaves the Hg-O bonds within the [Hg₂]²⁺ unit.

A simplified logical flow of the decomposition process is illustrated in the diagram below:

Caption: Logical flow of the thermal decomposition of Hg₂O.

Quantitative Data

Quantitative data specifically for the thermal decomposition of Hg₂O is scarce in the literature. Much of the available data pertains to the decomposition of mercury(II) oxide (HgO). The decomposition of HgO is an endothermic process, requiring an energy input of 180 kJ per 2 moles of HgO[5][6].

| Parameter | Value | Compound |

| Decomposition Reaction | 2Hg₂O(s) → 4Hg(l) + O₂(g) | Hg₂O |

| Decomposition Products | Elemental Mercury (Hg), Oxygen (O₂) | Hg₂O |

Note: Specific decomposition temperature, kinetic, and thermodynamic data for Hg₂O are not well-documented in the reviewed literature.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Hg₂O decomposes and to quantify the mass loss associated with the release of oxygen.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Hg₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina). Due to the potential for Hg₂O to be a mixture containing finely divided mercury, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Instrumentation: A calibrated thermogravimetric analyzer is used. The system is purged with an inert gas (e.g., nitrogen or argon) to prevent any unwanted side reactions.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve will show a step-wise mass loss corresponding to the decomposition.

-

Analysis: The onset temperature of decomposition and the percentage of mass loss are determined from the TGA curve. The theoretical mass loss for the decomposition of Hg₂O to Hg and O₂ can be calculated and compared with the experimental result.

The following diagram illustrates a generalized experimental workflow for the TGA of a thermally sensitive compound like Hg₂O.

Caption: Generalized experimental workflow for TGA of Hg₂O.

Conclusion

The thermal decomposition of this compound is a subject that requires careful consideration of the compound's disputed existence as a stable, pure substance. While the overall decomposition reaction is proposed to yield elemental mercury and oxygen, the lack of detailed mechanistic studies and specific quantitative data highlights an area for further research. The prevailing evidence suggesting that Hg₂O may be a mixture of Hg and HgO implies that its thermal behavior could be more accurately described as the decomposition of HgO in the presence of elemental mercury. For professionals working with mercury compounds, it is crucial to be aware of this ambiguity and to handle any substance labeled as Hg₂O with the appropriate safety precautions for both mercury and its oxides. Future research focusing on the synthesis and characterization of Hg₂O is needed to resolve the existing controversies and to provide a more definitive understanding of its thermal decomposition mechanism.

References

- 1. Mercury oxide (Hg2O) | Hg2O | CID 16683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound decomposes into elemental mercury and elemental - Brown 14th Edition Ch 15 Problem 29 [pearson.com]

- 3. brainly.in [brainly.in]

- 4. youtube.com [youtube.com]

- 5. The decomposition of mercuric oxide (Hg)) on heating, resulting in the formation of mercury and oxygen is represented by the following chemical equation-2HgO+180kJ→2Hg+O2Which one of the following represents the heat of formation of mercuric oxide? [infinitylearn.com]

- 6. The decomposition of mercuric oxide HgO on heating class 10 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to Mercury(I) Oxide: Chemical Formula and Stability

This technical guide provides a comprehensive overview of Mercury(I) oxide, focusing on its chemical formula, stability, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this inorganic compound.

Chemical Formula and Structure

This compound, also known as mercurous oxide, is an inorganic compound with the chemical formula Hg₂O .[1] In this compound, mercury exhibits a +1 oxidation state. The structure consists of two mercury atoms bonded to a single oxygen atom.

Stability and Decomposition

A critical aspect of this compound is its inherent instability.[1] The compound readily undergoes disproportionation to form Mercury(II) oxide (HgO) and elemental mercury (Hg).[1]

2Hg₂O → 2HgO + 2Hg

Due to this instability, some scientific sources suggest that this compound may not be a true, isolable compound but rather an intimate mixture of metallic mercury and Mercury(II) oxide.[2][3] X-ray analysis of the solid formed by the addition of sodium hydroxide to mercurous nitrate indicates a mixture of Hg and HgO.[2] The compound is reported to decompose at 100°C.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Hg₂O | [1] |

| Molar Mass | 417.183 g/mol | [1] |

| Appearance | Very dark, orange, opaque crystals; brown/black powder | [1] |

| Density | 9.8 g/mL | [1][2] |

| Melting Point | Decomposes at 100°C | |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Acids | Soluble in nitric acid; reacts with hydrochloric acid to form calomel (Hg₂Cl₂) | [1] |

| Magnetic Susceptibility (χ) | -76.3·10⁻⁶ cm³/mol | [1] |

Experimental Protocols

4.1. Attempted Synthesis of this compound

The synthesis of what is labeled as this compound typically involves the reaction of a soluble mercury(I) salt, such as mercury(I) nitrate, with an alkali hydroxide, like sodium hydroxide.

-

Reaction: Hg₂(NO₃)₂ (aq) + 2NaOH (aq) → Hg₂O (s) + 2NaNO₃ (aq) + H₂O (l)

-

Procedure:

-

Prepare an aqueous solution of mercury(I) nitrate.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the mercury(I) nitrate solution with constant stirring.

-

A dark precipitate, presumed to be this compound, will form.

-

The precipitate is then filtered, washed with deionized water to remove soluble impurities, and dried.

-

-

Note: As previously mentioned, the resulting solid is often considered a mixture of HgO and elemental Hg.[2]

4.2. Thermal Decomposition of Mercury(II) Oxide

The thermal decomposition of Mercury(II) oxide (HgO) is a well-established experiment that demonstrates the formation of elemental mercury and oxygen. This is relevant as HgO is a product of Hg₂O decomposition.

-

Procedure:

-

Place a small amount of red or yellow Mercury(II) oxide powder into a heat-resistant test tube.

-

Secure the test tube in a clamp on a stand at an angle.

-

Gently heat the test tube using a Bunsen burner. The decomposition of red mercuric oxide occurs at approximately 500°C.[6]

-

Observe the formation of silvery droplets of liquid mercury on the cooler, upper parts of the test tube.

-

The presence of oxygen gas can be confirmed by inserting a glowing splint into the mouth of the test tube, which will cause it to relight.

-

-

Safety Precaution: This experiment must be performed in a well-ventilated fume hood as mercury vapors are highly toxic.[7]

Visualizations

Caption: Decomposition pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mercury oxide (Hg2O) | Hg2O | CID 16683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. ck12.org [ck12.org]

- 5. science chemical reaction decomposition mercuric oxide | Fundamental Photographs - The Art of Science [fphoto.photoshelter.com]

- 6. Properties of mercury oxide and the reaction of its breakdown | MEL Chemistry [melscience.com]

- 7. quora.com [quora.com]

The Elusive Mercurous Oxide: A Technical Guide to the History and Characterization of Mercury(I) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(I) oxide (Hg₂O), historically known as mercurous oxide, presents a unique case study in inorganic chemistry, defined more by its instability and historical mischaracterization than by its existence as a stable, isolable compound. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of this compound. It details the synthetic routes that lead to its formation as a mixture, its physical and chemical properties, and the key disproportionation reaction that governs its ephemeral nature. This document consolidates historical accounts with modern analytical understanding to offer a comprehensive resource for researchers.

Introduction: The Question of Existence

The chemistry of mercury is dominated by two primary oxidation states: +1 (mercurous) and +2 (mercuric). While mercury(II) oxide (HgO) is a well-characterized, stable compound with a rich history, the nature of this compound has been a subject of scientific inquiry and debate. Early chemical investigations suggested the existence of a distinct this compound, but subsequent, more advanced analyses have revealed a more complex reality.

Modern understanding, supported by techniques such as X-ray diffraction, has established that the substance historically identified as mercurous oxide is not a true compound with the formula Hg₂O. Instead, it is an intimate mixture of mercury(II) oxide (HgO) and elemental mercury (Hg).[1] This inherent instability is due to a rapid disproportionation reaction.

This guide will delve into the historical context of the purported discovery of this compound, the experimental evidence that led to the revision of its nature, and the detailed chemistry of its formation and decomposition.

Historical Perspective: From Postulated Compound to Identified Mixture

The journey to understanding this compound is intertwined with the development of modern chemistry. In the late 18th and early 19th centuries, chemists like Antoine-François Fourcroy and Louis-Jacques Thénard made significant strides in systematically studying metallic oxides and salts, establishing the existence of two series of mercury compounds corresponding to different oxidation states.[2][3]

Initially, the black or brownish-black precipitate formed by the addition of an alkali to a solution of a mercury(I) salt, such as mercury(I) nitrate, was believed to be this compound.[4] This hypothesis was based on the stoichiometry of the reaction and the distinct appearance of the product compared to the red or yellow mercury(II) oxide.

However, the true nature of this precipitate was elucidated through later investigations. The inherent instability of the Hg₂²⁺ ion in the presence of hydroxide ions leads to a disproportionation reaction, a type of redox reaction where a species is simultaneously oxidized and reduced.

Chemical Properties and Synthesis

Physical and Chemical Properties

The material referred to as this compound is a dense, dark brown or black powder that is odorless and tasteless.[4] It is practically insoluble in water but will react with acids.[4] The key chemical characteristic is its instability, readily decomposing into elemental mercury and mercury(II) oxide.[4]

Table 1: Physical and Chemical Properties of Purported this compound

| Property | Value | Citation |

| Chemical Formula | Hg₂O | [4] |

| Molar Mass | 417.18 g/mol | [4] |

| Appearance | Brown to black powder | [4] |

| Density | ~9.8 g/cm³ | [4] |

| Solubility in Water | Insoluble | [4] |

| Stability | Unstable, disproportionates | [1][4] |

Synthesis via Precipitation and Disproportionation

The synthesis of the substance known as this compound is invariably a process of precipitation followed by immediate disproportionation. The most common method involves the reaction of an aqueous solution of a mercury(I) salt, typically mercury(I) nitrate, with a hydroxide source, such as sodium hydroxide.

Reaction Scheme:

-

Initial Precipitation (Hypothetical): Hg₂²⁺(aq) + 2OH⁻(aq) → Hg₂O(s) + H₂O(l)

-

Disproportionation: Hg₂O(s) → HgO(s) + Hg(l)

The overall reaction is: Hg₂²⁺(aq) + 2OH⁻(aq) → HgO(s) + Hg(l) + H₂O(l)

Experimental Protocol: Preparation of the HgO/Hg Mixture

This protocol describes the laboratory preparation of the mixture historically known as mercurous oxide. Caution: Mercury and its compounds are highly toxic. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

-

Materials:

-

Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Dilute nitric acid (for cleaning glassware)

-

-

Procedure:

-

Prepare a dilute solution of mercury(I) nitrate by dissolving a known quantity of Hg₂(NO₃)₂·2H₂O in distilled water. A small amount of dilute nitric acid may be added to prevent hydrolysis of the mercury(I) salt.

-

Prepare a separate dilute solution of sodium hydroxide in distilled water.

-

Slowly, and with constant stirring, add the sodium hydroxide solution to the mercury(I) nitrate solution.

-

A dark, heavy precipitate will form immediately.

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate several times with distilled water to remove any soluble impurities. This should be done by resuspending the solid in distilled water, allowing it to settle, and decanting the wash water.

-

Dry the resulting dark powder, which is a mixture of mercury(II) oxide and finely divided elemental mercury, in a desiccator.

-

The Disproportionation of Mercury(I)

The instability of this compound is a direct consequence of the disproportionation of the mercury(I) ion (Hg₂²⁺) under alkaline conditions. This reaction is thermodynamically favorable.

// Nodes Hg2_2_aq [label="Hg₂²⁺(aq)\n(Mercury(I) ion in solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_ion [label="2OH⁻(aq)\n(Hydroxide ions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="[Hg₂O(s)]\nHypothetical Precipitate", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; HgO [label="HgO(s)\n(Mercury(II) oxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hg_liquid [label="Hg(l)\n(Elemental Mercury)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Hg2_2_aq -> intermediate [label="+ 2OH⁻", color="#202124"]; OH_ion -> intermediate [style=invis]; intermediate -> HgO [label="Disproportionation", color="#202124"]; intermediate -> Hg_liquid [color="#202124"];

// Invisible edges for alignment {rank=same; HgO; Hg_liquid} {rank=same; Hg2_2_aq; OH_ion} } .dot Figure 1. Signaling pathway of the disproportionation of Mercury(I).

Distinction from Mercury(II) Oxide

It is crucial for researchers to distinguish between the unstable mixture referred to as this compound and the stable compound, mercury(II) oxide.

Table 2: Comparison of this compound and Mercury(II) Oxide

| Feature | This compound (as a mixture) | Mercury(II) Oxide |

| Formula | Hg₂O (nominal) | HgO |

| Composition | Mixture of HgO and Hg | Pure compound |

| Color | Dark brown to black | Red or yellow |

| Stability | Unstable | Stable |

| Synthesis | Precipitation from Hg₂²⁺ solution with alkali | Heating Hg in O₂ or pyrolysis of Hg(NO₃)₂ |

| Key Reaction | Disproportionation | Decomposition at high temperatures |

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hg2no32 [label="Prepare aqueous\nHg₂(NO₃)₂ solution", fillcolor="#FBBC05", fontcolor="#202124"]; prep_naoh [label="Prepare aqueous\nNaOH solution", fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Mix solutions\nwith stirring", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Formation of dark\nprecipitate (HgO + Hg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash precipitate\nwith distilled water", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry the solid", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final Product:\nHgO/Hg Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_hg2no32 [color="#202124"]; start -> prep_naoh [color="#202124"]; prep_hg2no32 -> mix [color="#202124"]; prep_naoh -> mix [color="#202124"]; mix -> precipitate [color="#202124"]; precipitate -> wash [color="#202124"]; wash -> dry [color="#202124"]; dry -> end [color="#202124"]; } .dot Figure 2. Experimental workflow for preparing the HgO/Hg mixture.

Conclusion

This compound does not exist as a stable, isolable compound. The substance historically given this name is a mixture of mercury(II) oxide and elemental mercury, formed through the rapid disproportionation of the mercury(I) ion in an alkaline medium. This technical guide has provided a thorough overview of the historical context, the nature of its mischaracterization, and the chemical processes involved in its formation. For researchers in chemistry and drug development, a clear understanding of the instability of mercury(I) species under various conditions is essential for accurate experimental design and interpretation of results. The chemistry of "mercurous oxide" serves as an important reminder of the evolution of scientific understanding and the power of modern analytical techniques to elucidate the true nature of chemical substances.

References

Mercury(I) Oxide (Hg₂O): A Technical Examination of an Elusive Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercury(I) oxide (Hg₂O), historically referred to as mercurous oxide, presents a unique case in inorganic chemistry. While its stoichiometric formula is well-established, extensive research indicates that Hg₂O is not a stable, isolable compound under normal conditions. Instead, it is widely considered to be an intimate mixture of mercury(II) oxide (HgO) and elemental mercury (Hg).[1][2] This technical guide provides a comprehensive overview of the reported physical and chemical properties of what is referred to as Hg₂O, with the critical context of its inherent instability and composite nature. Understanding this context is crucial for any researcher encountering this substance in literature or experimental settings.

Identity and Stability

The primary challenge in characterizing this compound is its propensity to decompose. X-ray diffraction studies have shown that the solid formed by the addition of sodium hydroxide to a mercurous nitrate solution is a mixture of HgO and Hg.[2] The consensus in the scientific community is that true this compound has not been isolated as a stable, pure compound.[2] It is chemically unstable and readily disproportionates into mercury(II) oxide and metallic mercury.[3][4]

Decomposition Reaction:

Hg₂O (s) → HgO (s) + Hg (l)[5]

This decomposition is a key characteristic and should be a primary consideration in any experimental work.

Physical Properties

The physical properties attributed to this compound are summarized in the table below. It is important to interpret this data with the understanding that these values likely represent the properties of the HgO and Hg mixture.

| Property | Value | Source |

| Molecular Formula | Hg₂O | [1][6] |

| Molar Mass | 417.18 g/mol | [1] |

| Appearance | Black or brownish-black powder | [1][3] |

| Density | 9.8 g/cm³ | [1][3] |

| Melting Point | Decomposes at 100 °C | [7][8] |

| Solubility in Water | Insoluble | [1][3] |

| Odor | Odorless | [3] |

Chemical Properties

The reactivity of what is designated as Hg₂O is largely governed by its components, HgO and Hg. The material is reported to be soluble in nitric acid and to react with hydrochloric acid to form mercurous chloride (calomel, Hg₂Cl₂).[1][3]

| Property | Description | Source |

| Reactivity with Acids | Dissolves in nitric acid. Reacts with hydrochloric acid to form insoluble mercurous chloride (calomel). | [1][3] |

| Stability | Chemically unstable; converts to mercury(II) oxide and mercury metal. | [3][4] |

| Reactivity Profile | Mixtures with barium oxide react vigorously with hydrogen sulfide in air. Explosions may result. Contact with hydrogen peroxide can cause explosive decomposition. Mixtures with phosphorus or sulfur can explode on impact or with friction, respectively. | [1] |

Experimental Protocols

Given the instability of pure Hg₂O, detailed experimental protocols for its synthesis and characterization as a distinct compound are not available in the scientific literature. The substance referred to as this compound is typically produced by the precipitation of a mercurous salt solution with an alkali hydroxide, such as sodium hydroxide.

Illustrative Preparation of the Hg₂O Mixture:

The following is a conceptual workflow for the precipitation of the substance commonly identified as this compound.

Logical Relationships and Decomposition Pathway

The relationship between this compound, mercury(II) oxide, and elemental mercury is central to understanding its chemistry. The following diagram illustrates the decomposition pathway and the nature of Hg₂O as a mixture.

Conclusion

References

- 1. Mercury oxide (Hg2O) | Hg2O | CID 16683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercuric oxide | HgO | CID 30856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. quora.com [quora.com]

- 6. CharChem. This compound [easychem.org]

- 7. chembk.com [chembk.com]

- 8. WebElements Periodic Table » Mercury » dimercury oxide [webelements.co.uk]

The Chemical Reactivity and Aqueous Behavior of Mercury(I) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) oxide (Hg₂O), also known as mercurous oxide, is a fascinating yet challenging compound for chemists and material scientists. Its unique chemical properties, particularly its inherent instability, dictate its behavior in various solvents. This technical guide provides an in-depth analysis of the solubility and reactivity of this compound, moving beyond simple solubility metrics to explore the chemical transformations it undergoes in different environments. Understanding these reactions is critical for its handling, synthesis of other mercury(I) compounds, and for professionals in fields where mercury compounds may be encountered.

Core Chemical Properties of this compound

This compound is a brownish-black powder.[1] A crucial aspect of its chemistry is its thermodynamic instability, leading to disproportionation into elemental mercury and Mercury(II) oxide.[1][2]

Reaction 1: Disproportionation of this compound

This intrinsic instability means that in many contexts, particularly in aqueous solutions, the chemistry observed is often a combination of the properties of Hg₂O, HgO, and elemental mercury.[2] In fact, some historical and analytical studies have suggested that mercurous oxide may not be a true compound but rather an intimate mixture of HgO and finely divided metallic mercury.[2]

Solubility and Reactivity in Aqueous Media

Water

This compound is generally considered insoluble in water.[1] However, its instability in aqueous environments is a more significant factor than simple physical dissolution. The disproportionation reaction is a key feature of its behavior in water. Early electrochemical studies attempting to measure the solubility product of Hg₂O were found to be unreliable due to this instability, as the electrodes behaved as if they were composed of a mixture of HgO and Hg.[2]

Acids

The interaction of this compound with acids is not a simple dissolution process but rather a chemical reaction.

This compound is soluble in nitric acid.[1] The reaction involves the oxidation of the mercury(I) cation (Hg₂²⁺) to the mercury(II) cation (Hg²⁺) and the formation of a soluble salt, mercury(II) nitrate.

Reaction 2: Reaction of this compound with Nitric Acid

(This represents a plausible reaction pathway, though the exact stoichiometry of nitrogen oxide byproducts can vary with acid concentration and temperature.)

With hydrochloric acid, this compound reacts to form mercury(I) chloride, commonly known as calomel (Hg₂Cl₂), which is a white, insoluble solid.[1]

Reaction 3: Reaction of this compound with Hydrochloric Acid

Summary of Reactivity

The following table summarizes the key reactions of this compound in different aqueous environments.

| Solvent/Reagent | Observation | Products | Reaction Type |

| Water (H₂O) | Insoluble; undergoes disproportionation. | Mercury(II) oxide (HgO), Elemental Mercury (Hg) | Disproportionation |

| Nitric Acid (HNO₃) | Soluble (dissolves with reaction). | Mercury(II) nitrate (Hg(NO₃)₂), Water (H₂O), Nitrogen Dioxide (NO₂) | Redox/Acid-Base |

| Hydrochloric Acid (HCl) | Reacts to form a white precipitate. | Mercury(I) chloride (Hg₂Cl₂), Water (H₂O) | Metathesis/Acid-Base |

Experimental Protocols

Detailed experimental protocols for determining the "solubility" of this compound are scarce due to its instability. The characterization of its reactivity, however, can be approached through the following general methodologies:

Protocol 1: Synthesis and Observation of Disproportionation

-

Synthesis of this compound: this compound can be prepared by the precipitation of a soluble mercury(I) salt, such as mercury(I) nitrate, with a base like sodium hydroxide in an aqueous solution.

-

Reaction: Hg₂²⁺(aq) + 2OH⁻(aq) → Hg₂O(s) + H₂O(l)

-

Observation: The resulting brownish-black precipitate is isolated by filtration, washed with deionized water, and dried. Over time, or upon gentle heating, the solid can be observed to change, with the potential formation of elemental mercury droplets, indicating disproportionation.

Protocol 2: Reactivity with Acids

-

Reaction Setup: A known mass of freshly prepared this compound is added to a stirred solution of the acid (e.g., nitric acid or hydrochloric acid) of a specific concentration at a controlled temperature.

-

Observation with Nitric Acid: The solid will be observed to dissolve, and the evolution of a brown gas (NO₂) may be noted, particularly with more concentrated acid. The resulting solution can then be analyzed for the presence of Hg²⁺ ions using standard analytical techniques (e.g., atomic absorption spectroscopy).

-

Observation with Hydrochloric Acid: The brownish-black solid will be consumed, and a dense white precipitate (Hg₂Cl₂) will form. The identity of the precipitate can be confirmed by X-ray diffraction (XRD).

Visualizing Reaction Pathways

The following diagrams, generated using DOT language, illustrate the key chemical transformations of this compound.

Caption: Disproportionation of this compound.

Caption: Reactivity of this compound with acids.

Conclusion

The chemistry of this compound in various solvents is dominated by its inherent instability and reactivity rather than simple physical dissolution. It is insoluble in water and undergoes disproportionation. Its interaction with acids like nitric acid and hydrochloric acid leads to the formation of new mercury compounds. For professionals working with this substance, it is imperative to consider these reaction pathways. Future research could focus on stabilizing the mercury(I) oxidation state in solution through the use of specific ligands or non-aqueous solvents, which may open new avenues for the controlled synthesis of mercury(I)-containing materials.

References

An In-Depth Technical Guide to the Electronic Band Structure of Mercury Oxides

Introduction:

This technical guide delves into the electronic band structure of mercury oxides. It is crucial to first address the nature of Mercury(I) oxide (Hg₂O). Scientific literature indicates that Hg₂O is chemically unstable, readily disproportionating into elemental mercury (Hg) and Mercury(II) oxide (HgO).[1][2] It is often considered not a true, isolatable compound but rather an intimate mixture of Hg and HgO.[1] Consequently, a distinct and stable electronic band structure for Hg₂O is not a well-defined concept for experimental or theoretical study.

Therefore, this guide will focus on the comprehensive analysis of the electronic band structure of the stable and well-characterized Mercury(II) oxide (HgO) . Understanding the properties of HgO is fundamental to characterizing any system where Hg₂O is nominally present. HgO is notable for its unusual crystal structures and the significant influence of relativistic effects on its electronic properties, which distinguish it from lighter Group 12 oxides like ZnO and CdO.[3][4][5][6] This guide will provide researchers, scientists, and drug development professionals with a detailed overview of its structural parameters, electronic band gap, and the computational methodologies used in its characterization.

Crystal Structure and Lattice Parameters of HgO

Mercury(II) oxide most commonly crystallizes in an orthorhombic structure known as montroydite (space group Pnma).[3][7] This structure is characterized by planar O-Hg-O zigzag chains.[3] Unlike the simpler wurtzite or rock salt structures of ZnO and CdO, the unusual chain-like structure of HgO is a direct consequence of relativistic effects.[3][4][5][6] At high pressures, HgO undergoes phase transitions to a tetragonal phase and subsequently to a metallic rock salt structure.[3][6]

The lattice parameters for the common orthorhombic (montroydite) phase from both experimental measurements and theoretical calculations are summarized below.

| Parameter | Experimental Value (Å) | Calculated Value (DFT) (Å) | Reference |

| a | 6.612 | 6.747 | [3][4] |

| b | 5.520 | 5.779 | [3][4] |

| c | 3.521 | 3.697 | [3][4] |

Electronic Band Structure and Band Gap

The electronic band structure of HgO is profoundly influenced by relativistic effects, which alter the cohesive energy, crystal symmetry, and electronic configurations.[3][5] Density Functional Theory (DFT) calculations have been instrumental in elucidating these properties.

-

Non-Relativistic vs. Relativistic Models: Non-relativistic calculations incorrectly predict that HgO should adopt a rock salt structure and behave as a half-metal with negative indirect band gaps.[3]

-

Scalar Relativistic Effects: Including scalar relativistic effects correctly predicts the montroydite structure and opens the band gap. These calculations suggest a direct band gap transition.[4]

-

Spin-Orbit Coupling: The inclusion of spin-orbit coupling, a further relativistic effect, has a significant impact, leading to a closure of the band gap at the DFT level of theory.[4] It is important to note that DFT calculations are known to underestimate band gaps, so the actual material is a semiconductor.[4]

The Fermi edge, or the top of the valence band, is primarily composed of O 2p and Hg 5d character.[3][4] The unusual yellow-to-red color of HgO is also attributed to these strong relativistic effects on its band structure.[3][5]

| Calculation Method | Structure | Calculated Band Gap (eV) | Key Observation | Reference |

| Non-Relativistic | Rock Salt | -0.56 to -0.64 (Indirect) | Predicts metallic behavior | [3] |

| Scalar Relativistic | Montroydite | ~1.49 (Direct) (Corresponds to ~830 nm) | Predicts semiconducting behavior | [4] |

| Relativistic (Spin-Orbit) | Montroydite | ~0 (Closed Gap) | Highlights the strong influence of spin-orbit effects | [4] |

Methodologies and Protocols

The determination of the electronic band structure of HgO relies heavily on computational chemistry, specifically Density Functional Theory (DFT), due to the critical role of relativistic effects which are challenging to probe directly with high precision experimentally.

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The standard workflow for calculating the band structure of a crystalline solid like HgO is as follows:

-

Crystal Structure Definition: The initial step is to define the crystal structure of HgO, typically the orthorhombic Pnma phase, using known experimental lattice parameters and atomic positions as a starting point.

-

Geometry Optimization: A full geometry optimization is performed. This involves computationally "relaxing" the crystal structure by adjusting the lattice parameters (cell shape) and the internal atomic positions to find the lowest energy (most stable) configuration. This step is crucial for obtaining accurate results.[3]

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is run on the optimized geometry to determine the ground-state electron density. This calculation iteratively solves the Kohn-Sham equations until the electron density and total energy converge to a stable solution.

-

Band Structure Calculation: Using the converged electron density from the SCF step, the electronic band structure is calculated along high-symmetry directions (k-points) in the Brillouin zone. The output provides the energy of the electronic bands (valence and conduction bands).

-

Density of States (DOS) Calculation: The site-projected Density of States (PDOS) is often calculated alongside the band structure. The PDOS provides insight into the contribution of different atomic orbitals (e.g., Hg 5d, O 2p) to the electronic states at various energy levels.[3]

-

Inclusion of Relativistic Effects: For heavy elements like mercury, it is essential to include relativistic effects.

-

Scalar Relativistic Effects: These account for the relativistic mass increase of electrons and are fundamental to correctly predicting the crystal structure and opening the band gap.[4]

-

Spin-Orbit Coupling (SOC): This effect describes the interaction between an electron's spin and its orbital motion and further modifies the band structure, proving to be a significant factor in HgO.[4]

-

Experimental Protocol: X-ray Diffraction (XRD)

While band structure is primarily explored via computation, the underlying crystal structure is confirmed experimentally.

-

Sample Preparation: A high-purity polycrystalline or single-crystal sample of HgO is prepared.

-

Data Acquisition: The sample is mounted in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern—the intensity of scattered X-rays versus the scattering angle—is recorded.

-

Phase Identification: The resulting diffraction pattern is compared to reference patterns in databases (e.g., ICDD) to confirm the identity and phase of the material (e.g., orthorhombic HgO).

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to precisely determine the lattice parameters (a, b, c) of the unit cell using techniques like Rietveld refinement.

Visualized Workflow

The following diagram illustrates the computational workflow for determining the electronic band structure of HgO using Density Functional Theory.

Caption: Computational workflow for DFT analysis of HgO.

References

- 1. Mercury oxide (Hg2O) | Hg2O | CID 16683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. eps.mcgill.ca [eps.mcgill.ca]

- 4. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 5. [PDF] The unusual solid-state structure of mercury oxide: relativistic density functional calculations for the group 12 oxides ZnO, CdO, and HgO. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide to the Oxidation States of Mercury in its Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known oxides of mercury, with a primary focus on the determination and implications of mercury's oxidation states. This document details the synthesis, characterization, and biological relevance of these compounds, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are included to illustrate fundamental chemical processes and biological pathways.

Introduction to Mercury Oxides and Oxidation States

Mercury, a transition metal, predominantly exists in three oxidation states: 0 (elemental), +1 (mercurous), and +2 (mercuric).[1] The +2 oxidation state is the most common and stable in compounds.[1] In its oxides, mercury primarily exhibits the +1 and +2 oxidation states, forming mercury(I) oxide (Hg₂O) and mercury(II) oxide (HgO), respectively.[2][3] There is speculation about the existence of a mercury(IV) oxide (HgO₂), though its existence is not well-established. The oxidation state of mercury in these oxides dictates their chemical and physical properties, reactivity, and biological activity.

Mercury(II) Oxide (HgO)

Mercury(II) oxide, also known as mercuric oxide, is the most stable and well-characterized oxide of mercury.[4] In this compound, mercury exhibits a +2 oxidation state.

Quantitative Data

| Property | Value | References |

| Chemical Formula | HgO | [3] |

| Molar Mass | 216.591 g/mol | [3] |

| Appearance | Red or yellow crystalline solid | [3] |

| Density | 11.14 g/cm³ | [3] |

| Melting Point | 500 °C (decomposes) | [3] |

| Solubility in water | 0.0053 g/100 mL (25 °C) | [3] |

| Oxidation State of Hg | +2 | |

| Crystal Structure | Orthorhombic (montroydite) or Hexagonal (cinnabar type) | [5] |

Experimental Protocols

A. Precipitation Method (Yellow HgO):

This method relies on the precipitation of mercuric oxide from an aqueous solution of a mercury(II) salt with an alkali.

-

Materials: Mercury(II) nitrate (Hg(NO₃)₂), sodium hydroxide (NaOH), distilled water, beakers, stirring rod, filtration apparatus (e.g., Büchner funnel and flask), and drying oven.

-

Procedure:

-

Prepare a dilute solution of mercury(II) nitrate by dissolving it in distilled water.

-

Separately, prepare a solution of sodium hydroxide in distilled water.

-

Slowly add the sodium hydroxide solution to the mercury(II) nitrate solution while stirring continuously.

-

A yellow precipitate of mercury(II) oxide will form immediately.

-

Continue adding the NaOH solution until no further precipitation is observed, ensuring the solution is alkaline.

-

Filter the precipitate using a Büchner funnel and wash it several times with distilled water to remove any soluble impurities.

-

Dry the collected yellow HgO in an oven at a temperature below 100 °C to avoid decomposition.

-

B. Thermal Decomposition Method (Red HgO):

This method involves the pyrolysis of mercury(II) nitrate.

-

Materials: Mercury(II) nitrate (Hg(NO₃)₂), crucible, Bunsen burner or furnace, and a well-ventilated fume hood.

-

Procedure:

-

Place a carefully weighed amount of mercury(II) nitrate into a crucible.

-

Heat the crucible gently at first, then increase the temperature to approximately 350-400 °C in a fume hood.[3]

-

The mercury(II) nitrate will decompose, releasing nitrogen dioxide and oxygen, leaving behind red mercury(II) oxide. The reaction is: 2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g).

-

Continue heating until the evolution of brown nitrogen dioxide fumes ceases.

-

Allow the crucible to cool to room temperature in a desiccator.

-

The resulting solid is the red form of HgO. The difference in color between the yellow and red forms is primarily due to particle size.[3]

-

Decomposition of Mercury(II) Oxide

Upon heating to its decomposition temperature of 500 °C, mercury(II) oxide breaks down into elemental mercury and oxygen gas.[3][4] This reaction was historically significant in the discovery of oxygen.

This compound (Hg₂O)

This compound, or mercurous oxide, is a less stable oxide where mercury is in the +1 oxidation state. It is known to be unstable and readily disproportionates.[2][6]

Quantitative Data

| Property | Value | References |

| Chemical Formula | Hg₂O | [2] |

| Molar Mass | 417.18 g/mol | [2] |

| Appearance | Black or brownish-black powder | [7] |

| Density | 9.8 g/cm³ | [2] |

| Oxidation State of Hg | +1 | |

| Stability | Unstable, disproportionates | [2][6] |

Synthesis and Instability

The synthesis of pure this compound is challenging due to its inherent instability.[6] It is often described as an intimate mixture of mercury(II) oxide and elemental mercury.[6][7] The addition of an alkali to a solution of a mercury(I) salt, such as mercury(I) nitrate, results in a dark precipitate that is believed to be Hg₂O, which then rapidly disproportionates.[8]

Disproportionation of this compound

This compound readily undergoes a disproportionation reaction to form mercury(II) oxide and elemental mercury.[2]

Mercury(IV) Oxide (HgO₂)

The existence of mercury in a +4 oxidation state in an oxide (HgO₂) is not well-established and remains largely speculative in the mainstream chemical literature. While some computational studies may explore the possibility of higher oxidation states for mercury under specific conditions, there is currently no definitive experimental evidence for the synthesis and isolation of a stable mercury(IV) oxide.

Experimental Determination of Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) state of the elements within a material.

Experimental Protocol for XPS Analysis of Mercury Oxides

-

Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (typically Al Kα or Mg Kα) and a hemispherical electron energy analyzer.

-

Sample Preparation:

-

The mercury oxide sample (as a powder) is mounted onto a sample holder using double-sided adhesive tape or pressed into a pellet.

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument to prevent surface contamination and scattering of photoelectrons.

-

-

Data Acquisition:

-

A survey scan is first performed to identify all the elements present on the surface of the sample.

-

High-resolution scans are then acquired for the specific core levels of interest, in this case, the Hg 4f and O 1s regions.

-

-

Data Analysis:

-

The binding energies of the detected photoelectrons are calculated from the kinetic energies measured by the analyzer.

-

The binding energy of the Hg 4f peak is characteristic of its oxidation state. For HgO, the Hg 4f₇/₂ peak is typically observed around 100.4 - 101.5 eV.

-

The O 1s peak for metal oxides is generally found in the range of 529-531 eV.

-

The obtained spectra are often charge-referenced to the adventitious carbon C 1s peak at 284.8 eV to correct for any surface charging effects.

-

The shape and position of the peaks are analyzed and can be deconvoluted to identify different chemical species present.

-

Biological Relevance and Signaling Pathways

Inorganic mercury compounds, including oxides, are known for their toxicity. While specific studies on the signaling pathways directly affected by mercury oxides are less common than for other mercury salts like HgCl₂, the general mechanisms of inorganic mercury toxicity are applicable. The primary mechanism of mercury toxicity is the induction of oxidative stress.

Mercury-Induced Oxidative Stress